Compound K
Overview
Description
Compound K, also known as ginsenoside this compound, is a secondary metabolite derived from the biotransformation of major ginsenosides found in Panax ginseng. It is not naturally present in ginseng plants but is produced through enzymatic or microbial processes. This compound has garnered significant attention due to its pharmacological activities, including antioxidation, anticancer, antiproliferation, antidiabetic, neuroprotection, and anti-atherogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Compound K is primarily synthesized through the deglycosylation of protopanaxadiol-type ginsenosides. This process involves the removal of sugar moieties from the parent ginsenosides using specific enzymes or chemical methods. The enzymatic hydrolysis method is preferred due to its high specificity, environmental friendliness, and efficiency. Protopanaxadiol-type ginsenoside hydrolases are classified into three categories based on the glycosyl-linked carbon atoms they act upon .
Industrial Production Methods: Industrial production of this compound involves the use of microbial cell systems, such as engineered microbes and human intestinal bacteria, to convert major ginsenosides into this compound. This method is considered safe and efficient, providing a sustainable approach to large-scale production .
Chemical Reactions Analysis
Types of Reactions: Compound K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions include modified ginsenosides with enhanced bioavailability and pharmacological activities .
Scientific Research Applications
Compound K has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ginsenoside biotransformation and enzymatic hydrolysis.
Biology: Investigated for its role in cellular processes such as apoptosis, cell cycle regulation, and autophagy.
Medicine: Explored for its potential in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of health supplements, skincare products, and pharmaceuticals
Mechanism of Action
Compound K exerts its effects through multiple molecular mechanisms. It modulates various signaling pathways, including the inhibition of apoptotic proteins, regulation of cell growth, and impact on cell invasion and metastatic activity. The compound targets specific molecular pathways, such as the B-cell lymphoma 2 (Bcl2) to Bcl2 associated X (Bax) ratio, to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Protopanaxadiol-type ginsenosides: These include ginsenosides Rb1, Rb2, Rc, and Rd.
Protopanaxatriol-type ginsenosides: These include ginsenosides Re, Rf, and Rg1.
Comparison: Compound K is unique due to its higher bioavailability and solubility compared to its parent ginsenosides. It exhibits more potent pharmacological activities, making it a valuable compound for therapeutic applications. Unlike other ginsenosides, this compound is not naturally present in ginseng plants and requires biotransformation for its production .
Properties
IUPAC Name |
(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(furo[2,3-b]pyridin-5-ylmethyl)piperazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47N5O5/c1-38(2,3)41-36(47)32-24-42(22-26-18-28-13-16-48-37(28)39-21-26)14-15-43(32)23-30(44)19-29(17-25-9-5-4-6-10-25)35(46)40-34-31-12-8-7-11-27(31)20-33(34)45/h4-13,16,18,21,29-30,32-34,44-45H,14-15,17,19-20,22-24H2,1-3H3,(H,40,46)(H,41,47)/t29-,30+,32+,33-,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUFVRJUGFJQSI-PPJSLLJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=C6C(=C5)C=CO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=C6C(=C5)C=CO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160729-91-9 | |
Record name | L 754394 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160729919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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